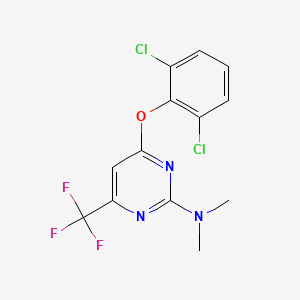

4-(2,6-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2,6-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound characterized by its complex structure, which includes dichlorophenoxy and trifluoromethyl groups attached to a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the Dichlorophenoxy Group: This step involves the reaction of the pyrimidine intermediate with 2,6-dichlorophenol in the presence of a base, such as potassium carbonate, to form the ether linkage.

N,N-Dimethylation: The final step involves the dimethylation of the amine group using reagents like dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.

Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Amines or partially reduced intermediates.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Potential Anticancer Applications

- CDK Inhibitors Several studies have focused on synthesizing pyrimidine derivatives as CDK4/6 inhibitors . These molecules can disrupt the cell cycle and induce apoptosis in cancer cells .

- Pyrido-pyrimidines Pyrido-pyrimidine scaffolds have demonstrated anticancer activity by targeting CDK4/6 and other kinases . Specific chloro derivatives in this class have shown increased activity compared to fluoro derivatives .

- Thieno-pyrimidin-hydrazones Thieno-pyrimidin-hydrazones have been designed as CDK4 inhibitors, inducing cell cycle arrest in the G1 to S phase transition .

Related Compounds and Research

- Pyrazol-pyrimidine-amine Pyrazol-pyrimidine-amine derivatives have shown activity against various cancer cell lines and CDK2, arresting the cell cycle at S and G2/M phases and inducing apoptosis .

- Pyrazole carboxamides Pyrazole carboxamides have been synthesized as CDK2 inhibitors, exhibiting antiproliferative effects against solid cancer cell lines and inhibiting HDAC2 . Compounds with chlorine atoms at ortho positions demonstrated excellent antiproliferative activities .

- Thiazolidinone analogs Thiazolidinone analogs have been tested for anticancer activities by targeting CDK2 and EGFR, increasing caspase activity and cytochrome C levels in breast cancer cell lines .

Synonyms

Wirkmechanismus

The mechanism of action of 4-(2,6-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group may facilitate binding to hydrophobic pockets, while the trifluoromethyl group can enhance metabolic stability and bioavailability. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(2,6-Dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine

- 4-(2,4-Dichlorophenoxy)ethylpyrimidin-2-amine

Uniqueness

Compared to similar compounds, 4-(2,6-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenoxy and trifluoromethyl groups provides a distinct combination of hydrophobic and electron-withdrawing properties, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biologische Aktivität

4-(2,6-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine, commonly referred to as compound 1 , is a synthetic organic compound with a molecular formula of C13H10Cl2F3N3O and a molecular weight of 352.14 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the compound's biological activity based on diverse sources, including case studies and research findings.

The chemical structure of compound 1 is characterized by its pyrimidine core substituted with both dichlorophenoxy and trifluoromethyl moieties. The predicted physical properties are summarized in the following table:

| Property | Value |

|---|---|

| Boiling Point | 374.1 ± 52.0 °C |

| Density | 1.455 ± 0.06 g/cm³ |

| pKa | 1.50 ± 0.10 |

Biological Activity Overview

The biological activity of compound 1 has been explored in various studies, highlighting its potential applications in treating neurological disorders and its toxicological profile.

Anticonvulsant Activity

Research has indicated that compounds similar to compound 1 exhibit significant anticonvulsant properties. For instance, a study on related pyrimidine derivatives demonstrated efficacy in models of seizure induction, including maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These compounds showed improved lipophilicity and blood-brain barrier penetration, suggesting their potential as anticonvulsants .

Cytotoxicity and Antitumor Activity

In vitro studies have evaluated the cytotoxic effects of compound 1 against various cancer cell lines. Notably, a derivative of this class demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating promising antitumor activity . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring significantly influence cytotoxicity.

Toxicological Profile

The safety profile of compound 1 is critical for its therapeutic application. It has been classified as toxic upon ingestion and may cause skin irritation and serious eye damage . The compound's environmental impact is also a concern, as it has been categorized as hazardous to aquatic life .

Case Studies

Several case studies have documented the biological effects of compound 1 and its analogs:

- Anticonvulsant Efficacy : In a study involving a series of pyrimidine derivatives, one compound exhibited complete protection against seizures in animal models without neurotoxicity .

- Cytotoxicity Assessment : A comparative analysis of different derivatives showed that modifications to the N,N-dimethyl group significantly altered the cytotoxic profiles against several cancer cell lines .

- Environmental Impact : Investigations into the environmental toxicity revealed that compounds similar to compound 1 pose risks to aquatic ecosystems due to their persistence and bioaccumulation potential .

Eigenschaften

IUPAC Name |

4-(2,6-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2F3N3O/c1-21(2)12-19-9(13(16,17)18)6-10(20-12)22-11-7(14)4-3-5-8(11)15/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZVSEVFGUQUKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=N1)OC2=C(C=CC=C2Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.